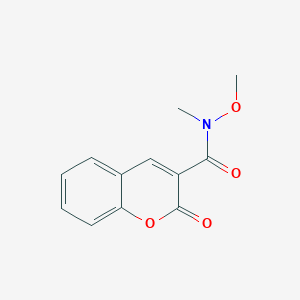methanone CAS No. 1775406-00-2](/img/structure/B2529417.png)
[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains phenyl, 1H-1,2,3-triazol, and azetanyl groups . Phenyl groups are common in many organic compounds and are known for their stability and aromaticity. 1H-1,2,3-Triazol is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse chemical properties and uses in various fields such as medicinal chemistry. Azetanyl group is a four-membered cyclic amine, which is less common and can contribute to the molecule’s reactivity due to ring strain.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazol ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The azetanyl group could be introduced through various methods, such as ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl, 1H-1,2,3-triazol, and azetanyl groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1H-1,2,3-triazol and azetanyl groups. The triazole ring is known to participate in various chemical reactions, often serving as a versatile building block in synthetic chemistry. The azetanyl group, due to its ring strain, could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the aromatic phenyl group could contribute to its overall stability, while the 1H-1,2,3-triazol and azetanyl groups could influence its polarity and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, including similar compounds to the one , involves complex chemical processes that yield compounds with interesting electrochemical and liquid crystal properties. The structural characterization, including X-ray crystallography, confirms the presence of the 1,2,3-triazole ring and explores its impact on the molecular properties of the compounds (Zhao et al., 2013).
Electrochemical Properties
The electrochemical studies of these compounds reveal the presence of reversible oxidation waves attributed to the ferrocenyl groups. The impact of the 1,2,3-triazoles ring on these electrochemical properties is significant, indicating potential applications in developing new materials with specific electrochemical behaviors (Zhao et al., 2013).
Liquid Crystal Behaviors
Some derivatives exhibit liquid crystal behaviors, which are critical for applications in displays and other optical devices. The thermal and polarizing microscopy studies, along with differential scanning calorimetry, provide insights into the mesophase ranges of these compounds, highlighting their potential utility in materials science (Zhao et al., 2013).
Catalytic Applications
The compound and its derivatives have been explored for their catalytic activity, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. The formation of stable complexes with metals like Cu(I) and their efficiency in catalyzing cycloaddition reactions under environmentally benign conditions point to their utility in green chemistry and organic synthesis (Ozcubukcu et al., 2009).
Antioxidant Properties
The exploration of antioxidant properties in related compounds underscores the broader applicability of these chemical structures in developing new compounds with potential health benefits. The radical scavenging activities and the total reducing power of these compounds are of particular interest in pharmaceutical and nutraceutical research (Çetinkaya et al., 2012).
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given the versatility of the phenyl, 1H-1,2,3-triazol, and azetanyl groups, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
Propiedades
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWIKYJCUFCSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)
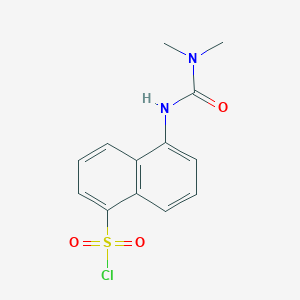
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)
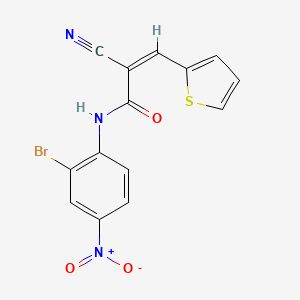
![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)
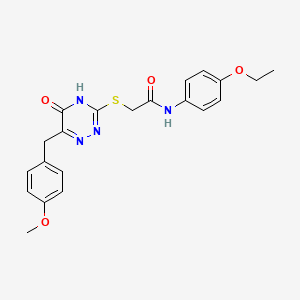
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)
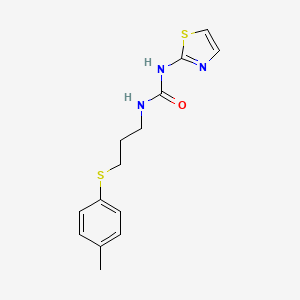
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
